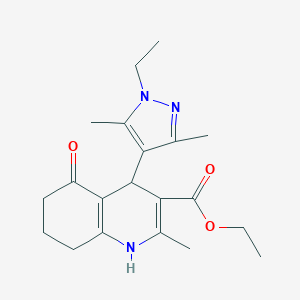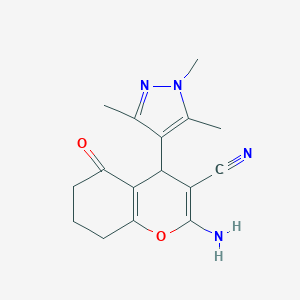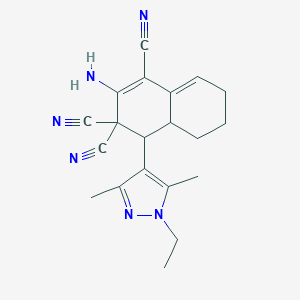![molecular formula C19H18N6O B280275 6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound It features a unique structure that combines pyrazole and pyrano rings, making it an interesting subject for research in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrano ring. The process often includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Cyclization to Form the Pyrano Ring: The pyrazole derivative is then reacted with an appropriate aldehyde and a cyanoacetate under basic conditions to form the pyrano ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its derivatives can be incorporated into polymers, coatings, and other materials to enhance their performance and functionality.
Mecanismo De Acción
The mechanism of action of 6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3(5)-Aminopyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system and are used in similar applications.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities and are used in similar research areas.
Uniqueness
What sets 6-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its unique combination of pyrazole and pyrano rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C19H18N6O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
6-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H18N6O/c1-10-16-17(14(9-20)18(21)26-19(16)23-22-10)15-11(2)24-25(12(15)3)13-7-5-4-6-8-13/h4-8,17H,21H2,1-3H3,(H,22,23) |
Clave InChI |
UDAHNFVDPRZCCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(N(N=C3C)C4=CC=CC=C4)C |
SMILES canónico |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(N(N=C3C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280192.png)
![ETHYL 5-(4-METHOXYPHENYL)-7-METHYL-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B280193.png)
![1-(4-BUTOXYPHENYL)-3-[(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B280196.png)
![N~3~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B280198.png)

![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![2-AMINO-5-OXO-4-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280208.png)
![2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280209.png)

![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280213.png)
![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
